Cas no 112351-30-1 (N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline)
N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline Chemical and Physical Properties
Names and Identifiers
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- N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline
- N-benzyl-N-(2-pyridin-4-ylethyl)aniline
- 112351-30-1
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- Inchi: 1S/C20H20N2/c1-3-7-19(8-4-1)17-22(20-9-5-2-6-10-20)16-13-18-11-14-21-15-12-18/h1-12,14-15H,13,16-17H2
- InChI Key: LGVNIQMEZRPACS-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)(CC1C=CC=CC=1)CCC1C=CN=CC=1
Computed Properties
- Exact Mass: 288.162648646g/mol
- Monoisotopic Mass: 288.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 16.1Ų
N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029183297-1g |
N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline |
112351-30-1 | 95% | 1g |
$413.03 | 2023-09-04 | |
| Chemenu | CM174830-1g |
N-benzyl-N-(2-(pyridin-4-yl)ethyl)aniline |
112351-30-1 | 95% | 1g |
$464 | 2021-08-05 | |
| Chemenu | CM174830-1g |
N-benzyl-N-(2-(pyridin-4-yl)ethyl)aniline |
112351-30-1 | 95% | 1g |
$464 | 2022-06-14 |
N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline
Introduction to N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline (CAS No. 112351-30-1)
N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline, a compound with the chemical identifier CAS No. 112351-30-1, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of aniline derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its N-benzyl and pyridin-4-yl substituents, contribute to its unique chemical properties and make it a subject of interest for further investigation.
The aniline moiety in N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline is a well-known pharmacophore that has been extensively studied for its role in various biological processes. Anilines are known to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor properties. The presence of the N-benzyl group in this compound enhances its stability and solubility, making it more suitable for formulation into pharmaceutical products. Additionally, the pyridin-4-yl ethyl side chain introduces a hydrogen bond donor capability, which can be crucial for interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel aniline derivatives as potential therapeutic agents. These derivatives are being explored for their ability to modulate various signaling pathways involved in diseases such as cancer, neurodegenerative disorders, and infectious diseases. N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline has been identified as a promising candidate in this regard due to its unique structural composition and predicted biological activity.
The synthesis of N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline involves a series of well-established organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the formation of the aniline core, followed by the introduction of the N-benzyl group and the pyridin-4-yl ethyl side chain. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to ensure high yield and purity. The synthesis route must be meticulously designed to minimize side reactions and maximize the formation of the desired product.
The pharmacological profile of N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline has been the focus of several preclinical studies. These studies have revealed that the compound exhibits potent inhibitory effects on certain enzymes and receptors that are implicated in disease pathogenesis. For instance, preliminary data suggest that this compound may interfere with the activity of kinases, which are key players in cell signaling pathways associated with cancer progression. Additionally, its interaction with other biological targets such as ion channels and transporters has been explored, indicating potential applications in treating neurological disorders.
The development of N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline into a viable drug candidate requires rigorous testing to evaluate its safety and efficacy. This involves in vitro assays to assess its biological activity followed by in vivo studies to determine its pharmacokinetic properties. The compound's solubility profile is particularly important as it affects drug delivery and bioavailability. Efforts have been made to optimize formulations that enhance these properties while maintaining stability and efficacy.
The latest advancements in computational chemistry have also played a significant role in understanding the behavior of N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline at both molecular and cellular levels. Molecular docking studies have been conducted to predict how this compound interacts with potential biological targets. These simulations provide valuable insights into the binding affinity and mode of action, guiding further optimization efforts. Additionally, quantum mechanical calculations have been used to analyze the electronic structure of the molecule, which is crucial for understanding its reactivity and stability.
The future prospects for N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical trials. These trials will provide definitive evidence on the compound's efficacy and safety profiles before it can be considered for regulatory approval.
In conclusion, N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline (CAS No. 112351-30-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and predicted biological activity. Its synthesis involves sophisticated organic reactions that highlight the expertise required in drug development. Preclinical studies have demonstrated its potential as a therapeutic agent for various diseases, while computational chemistry tools continue to provide valuable insights into its mechanism of action.
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